Orthogonal Reactivity from Free Amine
Unlike N-acetyl-L-tyrosine methyl ester (CAS 2440-79-1), which has its amine blocked, 3-Acetyl-L-tyrosine Methyl Ester Hydrochloride presents a free primary amine . This is an absolute binary distinction in synthetic utility: the target compound can be directly incorporated at the N-terminus of a growing peptide chain or used in other amine-specific reactions, while the N-acetyl analog is inert for such purposes.
| Evidence Dimension | Amino group protection status |
|---|---|
| Target Compound Data | Free amine (-NH₂·HCl) at C2 position |
| Comparator Or Baseline | N-acetyl-L-tyrosine methyl ester (Acetylated amine) |
| Quantified Difference | N/A (Binary functional difference) |
| Conditions | Peptide coupling reaction context |
Why This Matters
This distinction is a primary selection filter in peptide chemistry; if a synthesis route requires a C-terminal protected tyrosine with a free N-terminus, this compound is required, and its N-acetyl analog cannot be substituted.
